6,7-Bis(trifluoromethyl)phthalazine
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Overview
Description
6,7-Bis(trifluoromethyl)phthalazine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to the phthalazine ringThe addition of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trifluoromethyl)phthalazine typically involves the introduction of trifluoromethyl groups to the phthalazine core. One common method involves the reaction of phthalazine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(trifluoromethyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6,7-Bis(trifluoromethyl)phthalazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a vascular endothelial growth factor receptor (VEGFR) inhibitor.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Bis(trifluoromethyl)phthalazine involves its interaction with specific molecular targets. For instance, as a VEGFR inhibitor, it binds to the receptor’s active site, blocking its activity and inhibiting angiogenesis. This mechanism is crucial for its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound without trifluoromethyl groups.
6,7-Dimethylphthalazine: A similar compound with methyl groups instead of trifluoromethyl groups.
6,7-Dichlorophthalazine: A derivative with chlorine atoms instead of trifluoromethyl groups.
Uniqueness
6,7-Bis(trifluoromethyl)phthalazine is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other phthalazine derivatives. These properties make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
403660-62-8 |
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Molecular Formula |
C10H4F6N2 |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
6,7-bis(trifluoromethyl)phthalazine |
InChI |
InChI=1S/C10H4F6N2/c11-9(12,13)7-1-5-3-17-18-4-6(5)2-8(7)10(14,15)16/h1-4H |
InChI Key |
BQHZOENFYGSDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=CC2=CC(=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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